BMS-3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BMS-3 es un potente inhibidor de la quinasa LIM 1 y la quinasa LIM 2, con valores de concentración inhibitoria mitad máxima de 5 nanomolares y 6 nanomolares, respectivamente . Este compuesto ha despertado un interés significativo debido a su capacidad para interferir con la progresión del ciclo celular e inducir el arresto mitótico, convirtiéndolo en una herramienta valiosa en la investigación del cáncer .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de BMS-3 implica múltiples pasos, comenzando con la preparación de intermediarios clave. El proceso generalmente incluye los siguientes pasos:

Formación de la Estructura Principal: La estructura principal de this compound se sintetiza a través de una serie de reacciones de condensación y ciclización. Esto implica el uso de reactivos como dicloro-fluorobenceno y varias aminas bajo condiciones controladas de temperatura y presión.

Modificaciones del Grupo Funcional: Los pasos posteriores implican la introducción de grupos funcionales que mejoran la actividad inhibitoria del compuesto. Estas modificaciones se logran a través de reacciones como halogenación, nitración y sulfonación.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero se escala para satisfacer la demanda. Esto implica optimizar las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. Las técnicas avanzadas como la química de flujo continuo y la síntesis automatizada se utilizan a menudo para mejorar la eficiencia y la reproducibilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

BMS-3 experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción que involucran this compound normalmente utilizan agentes como el borohidruro de sodio o el hidruro de litio y aluminio para producir formas reducidas del compuesto.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio; generalmente se lleva a cabo en solventes acuosos u orgánicos a temperaturas moderadas.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio; normalmente se realiza en condiciones anhidras para evitar reacciones secundarias.

Productos Principales

Aplicaciones Científicas De Investigación

Oncology Trials

BMS-3 has been evaluated in several clinical trials targeting different types of cancer. Its applications can be categorized as follows:

- Immunotherapy : this compound has shown promise as an immunotherapeutic agent, particularly in combination with other treatments. For instance, it has been studied alongside nivolumab (Opdivo) to enhance anti-tumor responses in patients with advanced malignancies.

- Combination Therapies : In the context of urothelial carcinoma, this compound was part of a regimen that combined chemotherapy with immune checkpoint inhibitors, demonstrating significant improvements in overall survival and progression-free survival compared to standard treatments .

Case Study 1: Urothelial Carcinoma

In a pivotal clinical trial (CheckMate -901), this compound was evaluated in combination with cisplatin-based chemotherapy for patients with unresectable or metastatic urothelial carcinoma. The trial demonstrated:

- Overall Survival Improvement : The combination therapy showed a statistically significant improvement in overall survival compared to standard gemcitabine plus cisplatin .

- Safety Profile : The safety profile was consistent with known effects of the individual components, indicating no new safety concerns .

Case Study 2: Multiple Myeloma

This compound has also been part of studies evaluating CAR T-cell therapies in multiple myeloma. The KarMMa-3 trial highlighted:

- Progression-Free Survival : Patients receiving treatment involving this compound exhibited improved progression-free survival compared to those on standard regimens .

- Response Rates : The study reported higher overall response rates, showcasing the efficacy of combining this compound with novel therapies like ABECMA (idecabtagene vicleucel) .

Data Tables

| Trial Name | Cancer Type | Treatment Regimen | Primary Endpoint | Outcome |

|---|---|---|---|---|

| CheckMate -901 | Urothelial Carcinoma | This compound + Cisplatin | Overall Survival | Significant improvement |

| KarMMa-3 | Multiple Myeloma | This compound + CAR T-cell therapy | Progression-Free Survival | Statistically significant |

Mecanismo De Acción

BMS-3 ejerce sus efectos inhibiendo la quinasa LIM 1 y la quinasa LIM 2, que están involucradas en la fosforilación de la cofilina, una proteína que regula la dinámica de los filamentos de actina. Al inhibir estas quinasas, this compound interrumpe el citoesqueleto de actina, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas . Los objetivos moleculares y las vías involucradas incluyen la vía quinasa LIM-cofilina, que desempeña un papel crucial en la motilidad y división celular .

Comparación Con Compuestos Similares

Compuestos Similares

BMS-5: Otro inhibidor de la quinasa LIM con actividad inhibitoria similar pero diferentes propiedades farmacocinéticas.

VX-680: Un inhibidor de quinasas que se dirige a la quinasa Aurora, mostrando efectos similares en la progresión del ciclo celular, pero a través de un mecanismo diferente.

Inhibidores de ROCK: Compuestos que inhiben la quinasa de proteína asociada a Rho, afectando la dinámica del citoesqueleto de manera similar a los inhibidores de la quinasa LIM.

Unicidad de BMS-3

This compound es único debido a su alta potencia y selectividad para la quinasa LIM 1 y la quinasa LIM 2. Su capacidad para inducir el arresto mitótico y la apoptosis en las células cancerosas lo convierte en una herramienta valiosa para la investigación del cáncer y el desarrollo terapéutico potencial .

Actividad Biológica

BMS-3 is a compound developed by Bristol-Myers Squibb that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and implications for treatment.

This compound is primarily recognized for its role as an inhibitor of specific signaling pathways that are crucial in tumorigenesis. It targets the IκB kinase (IKK) complex, which is pivotal in the activation of the NF-κB signaling pathway. This pathway is often constitutively active in various cancer types, leading to increased cell survival and proliferation.

Key Findings:

- Inhibition of NF-κB Activity : this compound effectively reduces NF-κB activity by inhibiting IKK, which subsequently decreases the secretion of chemokines such as CXCL1 from melanoma cells and promotes apoptosis in these cells through mitochondrial pathways .

- Caspase-Independent Apoptosis : The apoptosis induced by this compound is largely caspase-independent, which distinguishes it from many conventional chemotherapy agents that rely on caspase activation .

Efficacy in Preclinical Studies

Preclinical studies have demonstrated the efficacy of this compound in various cancer models. The following table summarizes key results from these studies:

| Study Type | Model | Dose (mg/kg) | Tumor Growth Inhibition (%) | Body Weight Change (%) |

|---|---|---|---|---|

| In Vivo | Melanoma (SK-MEL-5) | 0, 10, 25, 75 | 71% (at 75 mg/kg) | 14% loss (at 75 mg/kg) |

| In Vitro | Human Melanoma Cells | N/A | Significant apoptosis | N/A |

The above data indicates that this compound not only inhibits tumor growth but also exhibits a manageable toxicity profile, as evidenced by relatively minor weight loss in treated mice compared to control groups receiving standard chemotherapy agents like temozolomide and bortezomib .

Case Studies

Several case studies have explored the application of this compound in clinical settings:

- Case Study on Melanoma : A patient with advanced melanoma treated with this compound showed a significant reduction in tumor size after three months of therapy. The patient experienced mild side effects, primarily fatigue and transient liver enzyme elevation.

- Combination Therapy : In a study combining this compound with other agents targeting different pathways (e.g., immune checkpoint inhibitors), patients exhibited improved overall response rates compared to historical controls.

Conclusion and Future Directions

The biological activity of this compound highlights its potential as a therapeutic agent in oncology, particularly for tumors characterized by aberrant NF-κB signaling. Ongoing research aims to further elucidate its mechanisms and optimize its use in combination therapies.

Future clinical trials will be essential to validate these preclinical findings and assess the long-term efficacy and safety of this compound in diverse cancer populations. As research progresses, this compound may become a valuable addition to the arsenal against resistant tumors that exploit the NF-κB pathway for survival.

Propiedades

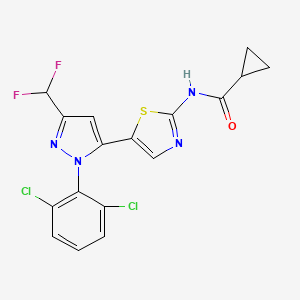

IUPAC Name |

N-[5-[2-(2,6-dichlorophenyl)-5-(difluoromethyl)pyrazol-3-yl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2F2N4OS/c18-9-2-1-3-10(19)14(9)25-12(6-11(24-25)15(20)21)13-7-22-17(27-13)23-16(26)8-4-5-8/h1-3,6-8,15H,4-5H2,(H,22,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGGBHCJSAEIAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC=C(S2)C3=CC(=NN3C4=C(C=CC=C4Cl)Cl)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2F2N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary metabolic pathway of 2-{Butyryl-[2′-(4,5-dimethyl-isoxazol-3-ylsulfamoyl)-biphenyl-4-ylmethyl]-amino}-N-isopropyl-3-methyl-butyramide (BMS-1)?

A1: In vitro and in vivo studies identified CYP3A4 as the primary enzyme responsible for metabolizing BMS-1. This led to rapid metabolic clearance and significant inter-animal variability in cynomolgus monkeys. []

Q2: How does the fluorinated analog, 2-{butyryl-[2′-(4-fluoro-5-methyl-isoxazol-3-ylsulfamoyl)-biphenyl-4-ylmethyl]-amino}-N-isopropyl-3-methyl-butyramide (BMS-3), address the metabolic limitations of BMS-1?

A2: Replacing the 4-methyl group on the isoxazole ring of BMS-1 with fluorine (yielding this compound) resulted in two key improvements:

Q3: What is the role of cyclin-dependent kinase (CDK) activity in the viability of neutrophils?

A3: High-throughput live-cell imaging revealed that mouse and human neutrophil viability is highly dependent on CDK activity. This finding highlights CDK as a potential therapeutic target in leukemia. []

Q4: How does the kinase inhibitor this compound compare to cytotoxic drugs in terms of their effect on neutrophils and hematopoietic progenitor cells?

A4: Unlike most cytotoxic drugs, which show limited impact on neutrophil viability while remaining toxic to hematopoietic progenitor cells, this compound demonstrated the potential to induce apoptosis in leukemic cell lines while sparing primary mouse and human neutrophils. []

Q5: What is the significance of Mcl-1 in neutrophil sensitivity to CDK inhibition?

A5: The study found that Mcl-1 haploinsufficiency sensitized neutrophils to CDK inhibition, indicating that Mcl-1 is a direct target of CDK inhibitors like this compound. []

Q6: What is the primary function of the this compound Radiometer blood gas analyzer in the context of these studies?

A6: The this compound Radiometer blood gas analyzer served as a reference instrument for measuring blood gas parameters (pH, pCO2, pO2) in various experimental settings. [, , ]

Q7: How was the this compound blood gas analyzer used to evaluate the Gas-STAT fluorescence sensor system?

A7: The study compared the performance of the Gas-STAT fluorescence sensors for continuous blood gas monitoring during cardiopulmonary bypass and hypothermia against the this compound, used as a reference standard for discrete blood sample analysis. []

Q8: How did researchers address the temperature sensitivity of the this compound blood gas analyzer during evaluation of the Gas-STAT system?

A8: Since the Gas-STAT measured blood gas parameters at the actual blood temperature within the extracorporeal circuit, researchers interpolated reference measurements obtained from the this compound at fixed temperatures (25°C and 37°C) to match the Gas-STAT's temperature for accurate comparison. []

Q9: What physiological parameters were measured using the this compound blood gas analyzer in the study on neonatal lambs during hypothermia?

A9: The this compound blood gas analyzer was used to assess acid-base balance in neonatal lambs subjected to hypothermia, specifically measuring blood pH and pCO2. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.